3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE, typically involves multi-step organic reactions. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This reaction yields various regioisomeric oxazoloquinolones, which can be further processed to obtain the desired indole derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethylene glycol, toluene, THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.
Uniqueness
What sets 3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-18-13-7-3-2-6-12(13)16(21,15(18)20)9-14(19)11-5-4-8-17-10-11/h2-8,10,21H,9H2,1H3 |
InChI Key |
ZKGBGSTZRPNJQP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
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